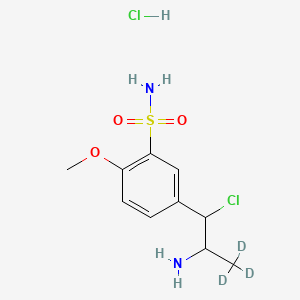
(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,S)-Equol-d4 (Major)(Mixture of Diastereomers) is a deuterated form of equol, a nonsteroidal estrogen of the isoflavandiol class. Equol is a metabolite of the soy isoflavone daidzein, produced by intestinal bacteria in some individuals. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other and have different physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Equol-d4 involves the deuteration of equol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (R,S)-Equol-d4 may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and solvents. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
化学反应分析
Types of Reactions
(R,S)-Equol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert (R,S)-Equol-d4 to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
(R,S)-Equol-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of equol.
Biology: Employed in studies investigating the biological effects of equol and its metabolites.
Medicine: Used in research on the potential therapeutic effects of equol in conditions such as menopause, osteoporosis, and cardiovascular diseases.
Industry: Utilized in the development of dietary supplements and functional foods containing equol or its derivatives.
作用机制
The mechanism of action of (R,S)-Equol-d4 involves its interaction with estrogen receptors in the body. Equol has a high affinity for estrogen receptor beta (ERβ), which mediates its biological effects. The compound can modulate the activity of estrogen-responsive genes and pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Equol: The non-deuterated form of (R,S)-Equol-d4, which is also a metabolite of daidzein.
Daidzein: The precursor isoflavone from which equol is derived.
Genistein: Another soy isoflavone with estrogenic activity.
Uniqueness
(R,S)-Equol-d4 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways using mass spectrometry. The presence of deuterium atoms can also influence the compound’s pharmacokinetics and biological activity, making it a valuable tool in various research applications.
属性
CAS 编号 |
1216469-13-4 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
246.298 |
IUPAC 名称 |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
InChI 键 |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
同义词 |
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4; (+/-)-Equol-d4; 7,4’-Homoisoflavane-d4; NV 07α-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)








